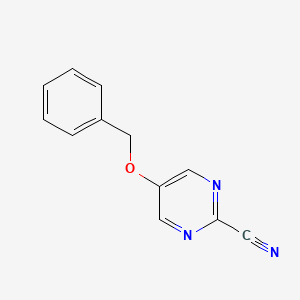

5-(Benzyloxy)pyrimidine-2-carbonitrile

Übersicht

Beschreibung

5-(Benzyloxy)pyrimidine-2-carbonitrile is an organic compound with the molecular formula C12H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)pyrimidine-2-carbonitrile typically involves the reaction of pyrimidine derivatives with benzyl alcohol in the presence of a base. One common method includes the following steps:

Starting Material: 2-chloropyrimidine.

Reagent: Benzyl alcohol.

Base: Sodium hydride or potassium carbonate.

Solvent: Dimethylformamide or dimethyl sulfoxide.

Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzyloxy)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The benzyloxy group can be replaced by other nucleophiles.

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The nitrile group can be reduced to form an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like tetrahydrofuran.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrimidine derivatives.

Oxidation: Benzaldehyde derivatives.

Reduction: Amino-pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Targeting Epidermal Growth Factor Receptor (EGFR)

5-(Benzyloxy)pyrimidine-2-carbonitrile is recognized as an ATP-mimicking tyrosine kinase inhibitor of the EGFR, which plays a crucial role in cell signaling pathways related to proliferation and survival. Its inhibition of EGFR has been linked to significant effects on cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells. The compound has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase, demonstrating its potential as an anticancer agent.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit anti-inflammatory properties by inhibiting COX-2 activity. In vitro studies have reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib, suggesting its potential for therapeutic applications in treating inflammatory diseases .

Biochemical Studies

Biochemical Assays

This compound serves as a valuable probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its ability to mimic ATP allows researchers to investigate the dynamics of kinase interactions and cellular signaling pathways effectively.

Structure-Activity Relationship (SAR) Studies

The compound is also utilized in SAR studies to explore modifications that enhance its biological activity. Such studies help identify key structural features that contribute to its efficacy against various targets, particularly in cancer therapy .

Industrial Chemistry

Synthesis of Agrochemicals

In industrial applications, this compound is employed as a building block for synthesizing agrochemicals and specialty chemicals. Its versatility allows for the development of compounds with specific biological activities, catering to agricultural needs.

Materials Science

The compound has potential applications in materials science, particularly in developing organic semiconductors. Its unique chemical structure contributes to the properties required for advanced materials used in electronic devices.

Summary Table of Applications

| Field | Application | Impact |

|---|---|---|

| Medicinal Chemistry | EGFR inhibition, anticancer agent | Induces apoptosis; cell cycle arrest |

| Anti-inflammatory activity | Comparable efficacy to standard drugs | |

| Biochemical Studies | Biochemical assays for enzyme activity | Insights into kinase interactions |

| Structure-Activity Relationship studies | Identification of effective modifications | |

| Industrial Chemistry | Synthesis of agrochemicals | Development of biologically active compounds |

| Development of organic semiconductors | Innovations in electronic materials |

Case Studies

- Cancer Cell Line Studies : In vitro experiments demonstrated that this compound effectively inhibited growth in multiple cancer cell lines by targeting EGFR pathways. This highlights its potential as a lead compound for developing new cancer therapies.

- Anti-inflammatory Research : Comparative studies against COX-2 inhibitors showed that derivatives of this compound exhibit potent anti-inflammatory effects, suggesting its viability as an alternative treatment option for inflammatory conditions.

- Material Development Trials : Initial tests indicate promising results when using this compound in organic semiconductor formulations, potentially leading to advancements in electronic devices.

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)pyrimidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the nitrile group can form hydrogen bonds with amino acid residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Methoxy)pyrimidine-2-carbonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.

5-(Ethoxy)pyrimidine-2-carbonitrile: Similar structure but with an ethoxy group instead of a benzyloxy group.

5-(Phenoxy)pyrimidine-2-carbonitrile: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

5-(Benzyloxy)pyrimidine-2-carbonitrile is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions in biological targets. This makes it a valuable compound in the design of drugs and other bioactive molecules.

Biologische Aktivität

5-(Benzyloxy)pyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant research findings.

Chemical Structure and Properties

This compound possesses the following chemical characteristics:

- Chemical Formula : C₁₁H₈N₂O

- Molecular Weight : Approximately 188.19 g/mol

- Structural Features : The compound is characterized by a benzyloxy group at the 5-position and a cyano group at the 2-position, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study highlighted the compound's effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, indicating potent activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its interaction with cyclooxygenase (COX) enzymes.

COX Inhibition Data

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 70% | 1.68 ± 0.22 |

| Celecoxib | 80% | 0.17 ± 0.01 |

| Nimesulide | 50% | 1.60 ± 0.20 |

Inhibition studies revealed that this compound demonstrates COX-2 inhibitory activity comparable to established anti-inflammatory drugs like celecoxib, suggesting its potential as a therapeutic agent for inflammatory conditions .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Findings from Anticancer Studies

Research findings indicate that the compound exhibits significant cytotoxicity against cancer cell lines with IC50 values in the nanomolar range:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.56 | Induction of apoptosis via G2/M phase arrest |

| A549 | 3.43 | Cell cycle disruption and apoptosis induction |

In vitro assays revealed that treatment with this compound led to increased rates of apoptosis in cancer cells, suggesting it may act as a promising candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents at different positions on the pyrimidine ring can significantly alter their efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-methylpyrimidine-5-carbonitrile | Chlorinated pyrimidine | Enhanced reactivity |

| 4-Amino-6-chloropyrimidine-5-carbonitrile | Amino and chloro substituents | Increased biological activity |

| 4-Benzyloxy-6-chloropyrimidine | Similar benzyloxy group | Different functional groups |

The unique arrangement of functional groups in this compound may confer distinct biological properties compared to these structurally similar compounds, enhancing its potential as a pharmaceutical agent .

Eigenschaften

IUPAC Name |

5-phenylmethoxypyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-6-12-14-7-11(8-15-12)16-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWUAUDJTKKCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(N=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652408 | |

| Record name | 5-(Benzyloxy)pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166672-22-6 | |

| Record name | 5-(Benzyloxy)pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.